3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a chemical compound with the molecular formula C11H9ClN2O3 and a molecular weight of 252.65 g/mol . It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a propanoic acid moiety.
Preparation Methods
The synthesis of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzohydrazide with ethyl 3-bromopropionate in the presence of a base such as sodium ethoxide, followed by cyclization with phosphoryl chloride to form the oxadiazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide. This can lead to the formation of various substituted derivatives.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Research: The compound is used as a tool in biological studies to investigate the mechanisms of action of oxadiazole derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and as a building block in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects . The chlorophenyl group enhances the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can be compared with other similar compounds, such as:
3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid: This compound features a 1,3,4-oxadiazole ring instead of a 1,2,4-oxadiazole ring, which may result in different biological activities and properties.
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid: This compound lacks the chlorophenyl group, which may affect its binding affinity and biological activity.
3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid: The presence of a fluorophenyl group instead of a chlorophenyl group may lead to differences in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,2,4-oxadiazole ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-3-1-7(2-4-8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAHEYNFUFWABS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349839 | |
Record name | 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30149-93-0 | |
Record name | 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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